Antifungal agent 98

描述

Significance of Indole (B1671886) Derivatives in Drug Discovery and Medicinal Chemistry

Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery and medicinal chemistry due to their versatile therapeutic potential. nih.govnih.gov The indole nucleus is a key structural component in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netrsc.org These compounds are known to interact with various biological targets, making them valuable scaffolds for the development of new drugs. nih.govtandfonline.com

The significance of indole derivatives is underscored by their presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. researchgate.net This natural prevalence has inspired the synthesis and evaluation of a multitude of indole-based compounds. Research has demonstrated their efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents, among others. tandfonline.comijpsr.info The ability of the indole scaffold to be readily modified allows for the fine-tuning of its pharmacological properties, a crucial aspect in the design of targeted therapies. researchgate.net

Role of Indole-3-carbaldehyde (I3A) as a Privileged Scaffold

Within the vast family of indole derivatives, indole-3-carbaldehyde (I3A) has emerged as a particularly valuable and "privileged" scaffold in medicinal chemistry. researchgate.netnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a range of biological activities. I3A serves as a crucial intermediate in the synthesis of a wide variety of biologically active compounds and natural products, including alkaloids. researchgate.netekb.eg

The aldehyde group at the 3-position of the indole ring is highly reactive and readily undergoes various chemical transformations, such as condensation and coupling reactions. researchgate.netresearchgate.net This chemical versatility allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. nih.gov Consequently, I3A derivatives have been shown to possess a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV activities. nih.govresearchgate.net

Overview of 4-methyl-1H-indole-3-carbaldehyde within the Indole Class

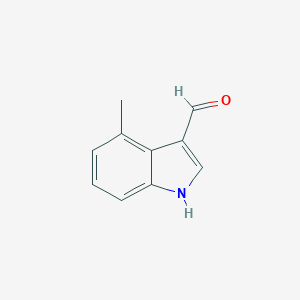

4-methyl-1H-indole-3-carbaldehyde is a specific derivative of indole-3-carbaldehyde, distinguished by the presence of a methyl group at the 4-position of the indole ring. This seemingly minor structural modification can significantly influence the compound's physical, chemical, and biological properties. The introduction of the methyl group can affect factors such as solubility, lipophilicity, and steric hindrance, which in turn can alter its interaction with biological targets.

The synthesis of 4-methyl-1H-indole-3-carbaldehyde has been documented in the scientific literature, often as a key intermediate for the preparation of more complex molecules. google.com While not as extensively studied as its parent compound, I3A, research on 4-methyl-1H-indole-3-carbaldehyde and its derivatives is ongoing, with investigations into its potential applications in various areas of chemical and biological research.

Interactive Data Tables

Below are interactive tables summarizing key data related to the compounds discussed in this article.

Table 1: Physicochemical Properties of Selected Indole Derivatives

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Indole-3-carbaldehyde | 1H-Indole-3-carbaldehyde | C₉H₇NO | 145.16 | 198 |

| 4-methyl-1H-indole-3-carbaldehyde | 4-methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.18 | 198-199 |

| 1-methyl-1H-indole-3-carbaldehyde | 1-methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.18 | 70-72 |

Data sourced from various chemical databases and publications. google.comwikipedia.orgsigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMKZTMGJSTKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376210 | |

| Record name | 4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-48-6 | |

| Record name | 4-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-methyl-1H-indole-3-carbaldehyde, both ¹H and ¹³C NMR provide invaluable information about its hydrogen and carbon framework.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 4-methyl-1H-indole-3-carbaldehyde provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in the molecule.

In a study detailing its synthesis, the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz spectrometer. The observed chemical shifts (δ) are reported in parts per million (ppm). A broad singlet corresponding to the indole (B1671886) N-H proton appears far downfield at 12.51 ppm. The aldehydic proton (CHO) resonates as a sharp singlet at 9.97 ppm. The aromatic region displays signals for the protons on the benzene (B151609) ring: a doublet at 7.34 ppm, a doublet at 7.20 ppm, a doublet at 6.98 ppm, and another doublet at 6.73 ppm. The methyl group protons attached to the C4 position of the indole ring appear as a singlet at 2.35 ppm. rsc.org

Interactive ¹H NMR Data Table for 4-methyl-1H-indole-3-carbaldehyde

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 12.51 | Broad Singlet | 1H | N-H |

| 9.97 | Singlet | 1H | CHO |

| 7.34 | Doublet | 1H | Aromatic H |

| 7.20 | Doublet | 1H | Aromatic H |

| 6.98 | Doublet | 1H | Aromatic H |

| 6.73 | Doublet | 1H | Aromatic H |

| 2.35 | Singlet | 3H | -CH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Spectral Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Although a specific, complete FTIR spectrum for 4-methyl-1H-indole-3-carbaldehyde is not detailed in the available literature, the spectrum is expected to show characteristic absorption bands. For indole derivatives, a characteristic N-H stretching vibration is typically observed in the region of 3400-3300 cm⁻¹. The aldehydic C-H stretch usually appears as a pair of weak bands between 2850 and 2750 cm⁻¹. The most intense band is expected to be the C=O stretching of the aldehyde group, typically found in the 1700-1680 cm⁻¹ region for aromatic aldehydes. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The indole ring system and the aldehyde group in 4-methyl-1H-indole-3-carbaldehyde constitute a conjugated system that absorbs UV light. While specific absorption maxima (λmax) for the 4-methyl derivative are not reported in the searched sources, indole-3-carbaldehyde itself is known to have an absorption maximum around 296 nm. nist.gov The presence of the methyl group at the 4-position may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. For 4-methyl-1H-indole-3-carbaldehyde (C₁₀H₉NO), the expected molecular weight is approximately 159.18 g/mol . In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 160. For comparison, the related compound 1-methyl-1H-indole-3-carbaldehyde shows a prominent [M+H]⁺ peak at m/z 160. rsc.org

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula. For 4-methyl-1H-indole-3-carbaldehyde, with the molecular formula C₁₀H₉NO, the theoretical elemental composition is:

Carbon (C): 75.45%

Hydrogen (H): 5.70%

Nitrogen (N): 8.80%

Experimental data from elemental analysis would be expected to closely match these calculated values to confirm the purity and identity of the synthesized compound. However, specific experimental findings for 4-methyl-1H-indole-3-carbaldehyde are not provided in the reviewed literature.

X-ray Diffraction and Crystal Structure Analysis

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for 4-methyl-1H-indole-3-carbaldehyde has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its crystal system, space group, and precise unit cell dimensions are not available.

However, valuable insights into the probable solid-state conformation and intermolecular interactions of 4-methyl-1H-indole-3-carbaldehyde can be inferred from the crystallographic studies of closely related indole derivatives. The crystal structures of the parent compound, 1H-indole-3-carbaldehyde, and its other substituted analogues have been extensively studied, revealing common structural motifs and packing arrangements that are likely to be shared with the 4-methyl derivative.

For instance, the crystal structure of 1H-indole-3-carbaldehyde has been determined to be orthorhombic, belonging to the space group Pca2₁ wikipedia.orgnajah.edu. In its crystalline form, the molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains that propagate through the crystal lattice wikipedia.orgnajah.edu. This hydrogen bonding pattern is a characteristic feature of many indole-3-carbaldehyde derivatives and is anticipated to be a dominant interaction in the crystal packing of 4-methyl-1H-indole-3-carbaldehyde as well.

Furthermore, the analysis of a related compound, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, which crystallizes in the orthorhombic space group Pna2₁, reveals the significant role of π–π stacking interactions in its molecular packing, in addition to other intermolecular forces nih.govresearchgate.net. Given the aromatic nature of the indole ring system in 4-methyl-1H-indole-3-carbaldehyde, it is highly probable that π–π interactions also contribute significantly to the stability of its crystal lattice.

While awaiting experimental determination, computational modeling and theoretical calculations based on the known structures of its analogues can provide predictive insights into the crystal structure of 4-methyl-1H-indole-3-carbaldehyde. Such studies can help to hypothesize the most stable molecular conformation and the nature of the supramolecular assembly in the solid state.

A comparative look at the crystallographic data of related compounds is presented below to offer a perspective on the expected structural parameters.

Table 1: Crystallographic Data for Selected Indole-3-carbaldehyde Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| 1H-Indole-3-carbaldehyde | C₉H₇NO | Orthorhombic | Pca2₁ | 14.0758(9) | 5.8059(4) | 8.6909(5) | najah.edu |

| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde | C₁₆H₁₃NO₃S | Orthorhombic | Pna2₁ | 19.6152(4) | 11.2736(4) | 12.6334(3) | nih.govresearchgate.net |

Biological and Pharmacological Activities of 4 Methyl 1h Indole 3 Carbaldehyde Derivatives

Antimicrobial Properties

Derivatives of 4-methyl-1H-indole-3-carbaldehyde have demonstrated notable antimicrobial effects, encompassing both antibacterial and antifungal activities. researchgate.netresearchgate.net The inherent stability and versatile chemical nature of the indole (B1671886) ring allow for structural modifications that can enhance its interaction with microbial targets. researchgate.netchula.ac.th

Antibacterial Activity

Research has highlighted the potential of 4-methyl-1H-indole-3-carbaldehyde derivatives as antibacterial agents against a spectrum of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Against Staphylococcus aureus : Several studies have reported the efficacy of indole-3-carbaldehyde derivatives against Staphylococcus aureus, a significant human pathogen responsible for various infections. researchgate.netnih.gov For instance, certain indol-steroid derivatives have been synthesized and shown to inhibit the growth of S. aureus. nih.gov The antibacterial action of some of these derivatives is attributed to their ability to disrupt the bacterial cell membrane. researchgate.net Semicarbazone derivatives of indole-3-carbaldehyde have also exhibited inhibitory activity against S. aureus. doaj.orgresearchgate.net

Against Escherichia coli : Derivatives of 1H-indole-3-carboxaldehyde have also been investigated for their activity against Escherichia coli, a common cause of various infections. researchgate.netnih.gov While some derivatives have shown activity, the efficacy can vary significantly based on the specific substitutions on the indole ring. researchgate.netresearchgate.net For example, certain semicarbazone derivatives were found to be less active against E. coli compared to other bacterial strains. doaj.orgresearchgate.net

Table 1: Antibacterial Activity of Selected Indole-3-carbaldehyde Derivatives

| Compound/Derivative | Target Bacteria | Activity/MIC | Reference |

|---|---|---|---|

| Indol-steroid derivative (compound 19) | Staphylococcus aureus | Inhibited bacterial growth | nih.gov |

| Semicarbazone derivatives (compounds 1 and 2) | Staphylococcus aureus | MIC = 100 and 150 μg/mL | doaj.orgresearchgate.net |

| Semicarbazone derivatives (compounds 3 and 4) | Escherichia coli | Relatively less active | doaj.orgresearchgate.net |

MIC: Minimum Inhibitory Concentration

Antifungal Activity

The antifungal potential of 4-methyl-1H-indole-3-carbaldehyde derivatives has been explored against several fungal pathogens, demonstrating their broad-spectrum antimicrobial capabilities. researchgate.netresearchgate.net

Against Aspergillus flavus : While specific studies on 4-methyl-1H-indole-3-carbaldehyde derivatives against Aspergillus flavus are limited in the provided results, the broader class of indole derivatives has shown antifungal properties. researchgate.netresearchgate.net

Against Candida albicans : Candida albicans is a common opportunistic fungal pathogen. Studies have shown that certain indole derivatives possess significant antifungal activity against C. albicans. researchgate.netnih.gov For example, some 1,3,4-oxadiazole (B1194373) derivatives have been shown to be highly effective against clinical isolates of C. albicans. nih.gov The mechanism of action for some of these compounds is believed to be multi-targeted. nih.gov

Against Fusarium oxysporum : Information regarding the specific activity of 4-methyl-1H-indole-3-carbaldehyde derivatives against Fusarium oxysporum is not detailed in the provided search results. However, the general antifungal activity of indole compounds suggests potential for further investigation. researchgate.netresearchgate.net

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative | Target Fungi | Activity/MIC | Reference |

|---|---|---|---|

| 1,3,4-oxadiazole derivative (LMM6) | Candida albicans | MIC = 8 to 32 µg/mL | nih.gov |

| Methyl 3,5-dinitrobenzoate (B1224709) (MDNB) | Candida albicans | MIC = 0.27–1.10 mM | nih.gov |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | Candida albicans | MIC = 6.25-100 mg/ml | researchgate.net |

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

Several derivatives of indole-3-carbaldehyde have been investigated for their antioxidant properties. researchgate.netaku.edu.tr The indole nucleus can act as a hydrogen or electron donor, which allows it to reduce the production of free radicals. aku.edu.tr Studies on indole-3-carboxyaldehyde thiosemicarbazone derivatives have demonstrated their potential as antioxidant agents through various assays like DPPH, ABTS, and CUPRAC. aku.edu.tr The presence of certain substituents on the thiosemicarbazone moiety was found to influence the antioxidant capacity. aku.edu.tr Additionally, monomeric indoles isolated from marine sponges, such as 6-bromoindole-3-carbaldehyde, have shown promise for their antioxidant activity. nih.gov

Anticancer and Antiproliferative Activities

The indole scaffold is a prominent feature in many natural and synthetic compounds with significant anticancer and antiproliferative effects. nih.govresearchgate.netjcchems.com Derivatives of 4-methyl-1H-indole-3-carbaldehyde are no exception and have been the focus of extensive research in the development of novel anticancer agents. jcchems.com

The versatility of the indole ring allows for the design and synthesis of compounds that can target various mechanisms involved in cancer progression. jcchems.com For instance, some indole derivatives have been designed as tubulin polymerization inhibitors, showing remarkable cytotoxicity against human cancer cell lines. elsevierpure.com Others have been developed as multi-target kinase inhibitors, affecting key signaling pathways in cancer cells. nih.gov A library of indole-sulfonamide derivatives demonstrated cytotoxic activities against several cancer cell lines, including HuCCA-1, HepG2, A549, and MOLT-3. nih.gov

Table 3: Anticancer and Antiproliferative Activity of Selected Indole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/IC50/GI50 | Reference |

|---|---|---|---|

| Quinazoline-indole derivative (15d) | 9 human cancer cell lines | IC50 < 1 nM | elsevierpure.com |

| Indole-2-carboxamide (Va) | EGFR | IC50 = 71 ± 06 nM | nih.gov |

| Indole-sulfonamide (compound 30) | HepG2 | IC50 = 7.37 μM | nih.gov |

IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition

Anti-inflammatory Properties

Derivatives of 4-methyl-1H-indole-3-carbaldehyde have also been recognized for their anti-inflammatory potential. researchgate.netmedchemexpress.com The indole-3-carbinol, a related indole derivative, has been shown to possess anti-inflammatory effects by modulating inflammatory markers. nih.gov It can reverse increases in interleukin 6 and tumor necrosis factor α induced by lipopolysaccharides. nih.gov Furthermore, 4-Hydroxy-1H-indole-3-carbaldehyde, a plant metabolite, is suggested to have applications in the study of inflammation-related diseases. medchemexpress.com

Antiviral Activity

The indole core is a key component of several antiviral drugs, and research continues to explore new indole derivatives for their antiviral properties. researchgate.netresearchgate.netnih.gov The broad-spectrum antiviral agent Arbidol, which contains an indole moiety, has spurred the development of other indole-based antiviral compounds. nih.gov

Derivatives of indole-3-carboxylate (B1236618) have shown potent anti-HCV (Hepatitis C virus) effects. nih.gov Furthermore, some indole derivatives have exhibited inhibitory activity against HIV-1 replication. nih.gov A specific derivative, 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride, demonstrated a significant in vitro antiviral effect against SARS-CoV-2 by completely suppressing its replication at a concentration of 52.0 μM. actanaturae.ru

Enzyme Inhibition Studies (e.g., Urease Inhibition, IDO Inhibition)

The ability of 4-methyl-1H-indole-3-carbaldehyde derivatives to inhibit specific enzymes has been a key area of research, with studies focusing on their potential as urease and indoleamine 2,3-dioxygenase (IDO) inhibitors.

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. While direct studies on the urease inhibition of 4-methyl-1H-indole-3-carbaldehyde are limited, research on closely related N-substituted indole-3-carbaldehyde oxime derivatives has shown promising results.

In one study, a series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated for their urease inhibitory activity. The precursor, 1-methyl-1H-indole-3-carbaldehyde, was synthesized by the N-alkylation of 1H-indole-3-carbaldehyde. The resulting oxime derivatives demonstrated potent urease inhibitory activity, with some compounds showing significantly lower IC₅₀ values compared to the standard inhibitor, thiourea.

| Compound | Substituent on Indole Nitrogen | Isomer | IC₅₀ (mM) |

|---|---|---|---|

| syn-N-benzyl-indole-3-carbaldehyde oxime | Benzyl | syn | 0.0516 ± 0.0035 |

| anti-N-benzyl-indole-3-carbaldehyde oxime | Benzyl | anti | 0.0345 ± 0.0008 |

| Thiourea (Standard) | - | - | 0.2387 ± 0.0048 |

Indoleamine 2,3-dioxygenase (IDO) Inhibition:

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that plays a crucial role in tryptophan metabolism and is a target in cancer immunotherapy. Research into IDO inhibitors has explored various indole-containing scaffolds. One study focused on 1-(arylsulfonyl)indole derivatives and synthesized 1-[(4-methylbenzene)sulfonyl]indole-3-carbaldehyde as a potential IDO inhibitor. mdpi.com While this compound is a derivative of indole-3-carbaldehyde, it features a sulfonyl group on the indole nitrogen rather than a methyl group at the 4-position of the indole ring. Specific studies on the IDO inhibitory activity of 4-methyl-1H-indole-3-carbaldehyde derivatives are not extensively documented in the reviewed literature.

Other Reported Biological Activities (e.g., Analgesic, Anti-leishmanial, Muscle Relaxant)

Beyond enzyme inhibition, derivatives of indole-3-carbaldehyde have been investigated for a range of other pharmacological effects.

Analgesic Activity:

Anti-leishmanial Activity:

Leishmaniasis is a parasitic disease, and there is an ongoing search for new and effective treatments. Indole derivatives, particularly thiosemicarbazones, have shown promise as anti-leishmanial agents. researchgate.netrsdjournal.org Thiosemicarbazone Schiff base derivatives have been synthesized and tested against different species of Leishmania, with some compounds exhibiting significant activity. researchgate.netnih.govresearchgate.net For example, a study on thiosemicarbazone Schiff base derivatives reported potent activity against both the amastigote and promastigote forms of Leishmania major and Leishmania tropica. researchgate.netresearchgate.net While these studies highlight the potential of the indole-thiosemicarbazone scaffold, specific data on derivatives of 4-methyl-1H-indole-3-carbaldehyde is limited.

| Compound | Leishmania Species | Form | IC₅₀ (µM) |

|---|---|---|---|

| Compound 5g | L. major | Amastigote | 26.7 |

| L. tropica | Promastigote | 12.77 | |

| Compound 5p | L. major | Promastigote | 12.77 |

| Compound 5e | L. tropica | Amastigote | 92.3 |

Note: The specific aldehyde precursors for these derivatives were not 4-methyl-1H-indole-3-carbaldehyde. researchgate.netresearchgate.net

Muscle Relaxant Activity:

The investigation of indole derivatives for muscle relaxant properties has been reported in the literature. For example, a complex indole alkaloid, α,β-cyclopiazonic acid, has been mentioned to possess muscle relaxant activities. researchgate.net However, there is a significant structural difference between this complex molecule and the simpler 4-methyl-1H-indole-3-carbaldehyde. Detailed studies focusing specifically on the muscle relaxant potential of 4-methyl-1H-indole-3-carbaldehyde derivatives are not extensively covered in the reviewed scientific reports.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular docking simulations are a cornerstone in computational drug discovery, providing insights into the binding modes and affinities of ligands with their macromolecular targets. For derivatives of 4-methyl-1H-indole-3-carbaldehyde, these studies have been instrumental in elucidating their potential as enzyme inhibitors.

In a notable study, a series of N-substituted indole-3-carbaldehyde oxime derivatives, including the oxime of 1-methyl-1H-indole-3-carbaldehyde, were investigated as potential inhibitors of the urease enzyme from Helicobacter pylori. mdpi.com Molecular docking simulations were performed to understand the binding interactions within the active site of the urease enzyme. The results indicated that these compounds could effectively bind to the active site, and further structural optimization of the indole (B1671886) oxime scaffold could lead to the development of more potent urease inhibitors. mdpi.com

Another research effort focused on the molecular docking of 2-(4-aminophenyl)-1H-indole-3-carbaldehyde, which revealed potential biological activity. researchgate.net Similarly, docking studies of 5-indolylmethylene-4-oxo-2-thioxothiazolidine derivatives, synthesized from indole-3-carbaldehydes, were conducted against various bacterial and fungal protein targets to elucidate their mechanism of action. mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules. medchemexpress.com For indole derivatives, DFT calculations have been employed to determine optimized geometries, reaction energies, and spectroscopic properties. medchemexpress.comnih.gov

A detailed DFT study was conducted on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, a compound structurally related to 4-methyl-1H-indole-3-carbaldehyde. nih.gov These calculations, performed at the B3LYP/6-31G** level of theory, were used for the geometry optimization of various rotational conformers. nih.gov The starting point for these geometry optimizations was the experimental structure determined by X-ray crystallography. nih.gov The study aimed to understand the nature of the rotational barrier around the S-N bond. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by identifying the key structural features responsible for biological activity. For derivatives of 4-methyl-1H-indole-3-carbaldehyde, SAR studies have provided valuable insights into their therapeutic potential.

One study investigated the urease inhibitory activity of a series of N-substituted indole-3-carbaldehyde oxime derivatives. mdpi.com The findings suggested that the nature of the substituent on the indole nitrogen plays a significant role in the compound's inhibitory potency. This indicates that further exploration of different substituents at this position could lead to more effective urease inhibitors. mdpi.com

In another example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov Some of these compounds demonstrated potent activity against several cancer cell lines, highlighting the importance of the substituted acetamide (B32628) side chain for their cytotoxic effects. nih.gov

Conformational Analysis (e.g., Rotational Isomers)

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis of flexible molecules like indole derivatives provides insights into their preferred shapes and the energy barriers between different conformations.

A study on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde revealed the presence of two independent molecules in the asymmetric unit of its crystal structure, which are conformational isomers differing by rotation about the central S-N bond. nih.gov The dihedral angles between the indole ring system and the benzene (B151609) ring were found to be 79.08(6)° and 72.83(5)° for the two conformers. nih.gov DFT calculations showed that these conformers optimize to the same energy-minimized molecule. nih.gov

| Conformer | Dihedral Angle (°) | Reference |

|---|---|---|

| 1 | 79.08(6) | nih.gov |

| 2 | 72.83(5) | nih.gov |

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are employed to map the minimum energy reaction pathway between a transition state and the corresponding reactants and products. This method is valuable for verifying transition states and understanding the dynamics of a chemical transformation.

Applications in Materials Science and Other Fields

Ligands for Metal Complexes

The aldehyde functional group in 4-methyl-1H-indole-3-carbaldehyde is readily condensed with primary amines to form Schiff bases. These Schiff base derivatives, featuring an imine (-C=N-) linkage, are excellent ligands for a wide array of metal ions. The resulting metal complexes often exhibit enhanced biological activities and interesting material properties.

Research has demonstrated the synthesis of a Schiff base ligand from 4-methyl-1H-indole-3-carbaldehyde and 4-aminoantipyrine. This bidentate ligand, N-((4-methyl-1H-indol-3-yl)methylene)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, coordinates with various metal ions through the azomethine nitrogen and the carbonyl oxygen of the pyrazolone (B3327878) ring. The coordination of these ligands to metal ions like Co(II), Ni(II), Cu(II), Sn(IV), and Hg(II) has been studied. researchgate.net The formation of these complexes leads to materials with distinct spectroscopic and electronic properties, which are influenced by the central metal ion. researchgate.net The coordination improves the pharmacological properties of the parent compounds and creates new structures through hydrogen bonding and π-π stacking interactions. researchgate.net

A series of metal complexes were synthesized using a Schiff base derived from 4-methyl-1H-indole-3-carbaldehyde and 4-aminoantipyrine. The resulting ligand (HL) formed complexes with various metal salts, leading to compounds with distinct stoichiometries and proposed geometries. researchgate.net

| Complex | Proposed Formula | Color | Molar Conductance (Ω-1cm2mol-1) | Proposed Geometry |

|---|---|---|---|---|

| [Co(HL)Cl2(H2O)2] | C21H23Cl2CoN3O3 | Green | 15.40 | Octahedral |

| [Ni(HL)Cl2(H2O)2] | C21H23Cl2N3NiO3 | Brown | 14.35 | Octahedral |

| [Cu(HL)Cl2(H2O)2] | C21H23Cl2CuN3O3 | Pale Green | 13.80 | Octahedral |

| [Sn(HL)Cl2(OH)2]·2H2O | C21H25Cl2N3O5Sn | Pale Yellow | 12.50 | Octahedral |

| [Hg2(HL)Cl4]·EtOH | C23H25Cl4Hg2N3O2 | White | 20.30 | Tetrahedral |

Table 1: Physicochemical Properties of Metal Complexes Derived from a 4-methyl-1H-indole-3-carbaldehyde Schiff Base. researchgate.net

These complexes demonstrate the versatility of 4-methyl-1H-indole-3-carbaldehyde as a foundational block for creating diverse coordination compounds with potential applications in catalysis and materials science. researchgate.net

Polymer Synthesis

While indole (B1671886) and its derivatives are recognized for their potential in the synthesis of conductive polymers and functional materials, specific research on the polymerization of 4-methyl-1H-indole-3-carbaldehyde is limited in currently available literature. The aldehyde group and the reactive sites on the indole ring theoretically allow for polymerization through various mechanisms, such as electropolymerization or condensation polymerization. For instance, the related compound 1-methylindole-3-carboxaldehyde has been used in the preparation of a monomer for poly(3-vinyl-1-methylindole). sigmaaldrich.com However, direct studies detailing the synthesis and characterization of polymers derived solely from 4-methyl-1H-indole-3-carbaldehyde are not extensively documented. This remains an area for potential future investigation, exploring how the 4-methyl substituent might influence the polymerization process and the properties of the resulting polymeric materials.

Chromophores

A chromophore is the part of a molecule responsible for its color. The indole ring system, with its extended π-electron system, is a common scaffold in many dyes and pigments. The introduction of an aldehyde group at the 3-position, as in 4-methyl-1H-indole-3-carbaldehyde, further extends this conjugation and provides a reactive handle for the synthesis of larger, more complex chromophoric systems.

Derivatives of indole-3-carbaldehyde are known to be intermediates in the synthesis of dyes. For example, 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde is listed as a dye intermediate. dyestuffintermediates.com Furthermore, reactions involving the aldehyde group can lead to the formation of colored compounds. Condensation of indole-3-carbaldehyde with hydrazines can produce colored azines, which are themselves chromophoric. While these examples involve related structures, they highlight the potential of the indole-3-carbaldehyde framework in the development of chromophores. Specific studies focusing on the synthesis of dyes or pigments directly from 4-methyl-1H-indole-3-carbaldehyde and the characterization of their chromophoric properties are not widely reported, representing another avenue for future research in materials science.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-1H-indole-3-carbaldehyde, and what are their key reaction conditions?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction , where indole derivatives are formylated using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For 4-methyl substitution, directed C-H functionalization or pre-functionalized starting materials (e.g., 4-methylindole) are employed. Reaction conditions include anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and stoichiometric POCl₃ to activate DMF. Purification involves recrystallization in methanol or chromatography . Alternative routes may use iodination or alkylation strategies, though steric and electronic challenges require optimized bases (e.g., NaH) and methylating agents (e.g., methyl iodide) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing 4-methyl-1H-indole-3-carbaldehyde?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify the aldehyde proton (δ ~10 ppm) and methyl group (δ ~2.3 ppm). Aromatic protons show distinct splitting patterns due to the indole ring’s electronic environment.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the planar indole core and confirms methyl/aldehyde positions. SHELX software refines hydrogen bonding and torsional angles .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. How can researchers optimize the yield and purity of 4-methyl-1H-indole-3-carbaldehyde during synthesis?

- Methodological Answer :

- Reaction Optimization : Use excess POCl₃ (1.5–2 eq) for complete formylation. Control temperature to minimize side reactions (e.g., dimerization).

- Purification : Recrystallization in methanol removes polar impurities. Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .

- Analytical Validation : Compare melting points and spectral data with literature to confirm purity .

Advanced Research Questions

Q. How can conflicting data regarding the structural or spectral properties of this compound be resolved?

- Methodological Answer : Contradictions in XRD bond lengths or NMR shifts may arise from crystallization solvents or dynamic effects. Use multivariate analysis :

- High-Resolution Mass Spectrometry (HRMS) validates molecular formula.

- Density Functional Theory (DFT) : Computes optimized geometries and compares with experimental XRD data to resolve discrepancies.

- Cross-Validation : Replicate synthesis under standardized conditions and compare with independent datasets .

Q. What are the challenges in introducing functional groups at specific positions on the indole ring, and how do they apply to synthesizing 4-methyl-1H-indole-3-carbaldehyde?

- Methodological Answer : The indole C-4 position is less reactive due to electron-rich C-3 (aldehyde) and steric hindrance. Strategies include:

- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine) to selectively methylate C-4.

- Protecting Groups : Temporarily block C-3 with tert-butyldimethylsilyl (TBS) to enable methylation at C-4, followed by deprotection .

Q. How does the methyl group at position 4 influence the electronic and steric properties of the indole ring, and what experimental approaches can elucidate these effects?

- Methodological Answer :

- Electron Impact : The methyl group donates electrons via hyperconjugation, altering the indole’s π-electron density. UV-Vis Spectroscopy tracks absorption shifts (~250–300 nm) .

- Steric Effects : XRD reveals torsional angles between the methyl group and adjacent substituents.

- Computational Studies : DFT calculations (e.g., Mulliken charges) quantify electronic perturbations .

Q. What are the potential biological applications of 4-methyl-1H-indole-3-carbaldehyde, and how can its bioactivity be methodologically assessed?

- Methodological Answer : Indole derivatives exhibit antimicrobial, anticancer, and enzyme-modulating properties. Bioactivity assays include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。